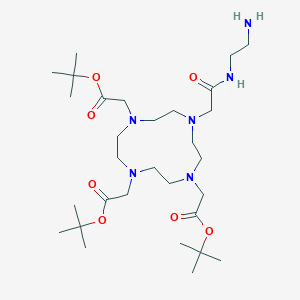
3α,7α-Dihydroxycoprostanic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3α,7α-Dihydroxycoprostanic Acid-d3 is a deuterium-labeled analogue of 3α,7α-Dihydroxycoprostanic Acid . It is an endogenous metabolite and a bile acid, serving as the precursor to chenodeoxycholic acid .
Synthesis Analysis
The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves the incorporation of deuterium, a stable isotope of hydrogen . This compound undergoes side chain oxidation during the synthesis of bile acids .Molecular Structure Analysis
The molecular formula of 3α,7α-Dihydroxycoprostanic Acid-d3 is C27H43D3O4 . The structure includes a steroidal backbone with two hydroxyl groups and three deuterium atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 3α,7α-Dihydroxycoprostanic Acid-d3 include a molecular weight of 437.67 . It is a white to off-white solid at room temperature .Applications De Recherche Scientifique
Application in Diabetic Kidney Disease Research
Scientific Field
Medical Research, specifically Endocrinology and Nephrology
Summary of the Application
3α,7α-Dihydroxycoprostanic Acid-d3 has been used in the study of diabetic kidney disease (DKD). DKD is a complication that occurs in 30% to 40% of patients with type 2 diabetes mellitus (T2DM), and most will go on to develop end-stage renal disease .
Methods of Application or Experimental Procedures
The researchers used deep learning to analyze and process multi-omics data and establish key molecular characteristics (biomarker panels) that affect the incidence and development of DKD .
Results or Outcomes
The researchers found that 3α,7α-Dihydroxycoprostanic Acid-d3 had a prominent and robust positive correlation with hemoglobin A1c and glucose levels . This suggests that it could potentially be used as a biomarker for the early diagnosis of DKD.
Use as a Precursor of Cholic Acid
Scientific Field
Biochemistry
Summary of the Application
3α,7α-Dihydroxycoprostanic Acid-d3 is a precursor of Cholic Acid . Cholic Acid is a major primary bile acid produced in the liver and usually conjugated with glycine or taurine. It facilitates fat absorption and cholesterol excretion .
Methods of Application or Experimental Procedures
In the synthesis of bile acids, 3α,7α-Dihydroxycoprostanic Acid-d3 undergoes side chain oxidation .
Results or Outcomes
The outcome of this process is the production of Cholic Acid, which plays a vital role in digestion and absorption of dietary fats .
Propriétés
Numéro CAS |
338976-76-4 |
|---|---|
Nom du produit |
3α,7α-Dihydroxycoprostanic Acid-d3 |
Formule moléculaire |
C₂₇H₄₃D₃O₄ |
Poids moléculaire |
437.67 |
Synonymes |
(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



